molecular formula C12H8O4S B6399350 4-(5-Formylthiophen-2-YL)-2-hydroxybenzoic acid CAS No. 1261981-17-2

4-(5-Formylthiophen-2-YL)-2-hydroxybenzoic acid

Cat. No.: B6399350
CAS No.: 1261981-17-2
M. Wt: 248.26 g/mol
InChI Key: AZQXYUKASWGYGO-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-2-YL)-2-hydroxybenzoic acid is an organic compound that features a thiophene ring substituted with a formyl group and a hydroxybenzoic acid moiety

Properties

IUPAC Name

4-(5-formylthiophen-2-yl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4S/c13-6-8-2-4-11(17-8)7-1-3-9(12(15)16)10(14)5-7/h1-6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQXYUKASWGYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689500
Record name 4-(5-Formylthiophen-2-yl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-17-2
Record name 4-(5-Formylthiophen-2-yl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Formylthiophen-2-YL)-2-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromothiophene-2-carbaldehyde and 2-hydroxybenzoic acid.

    Reaction Conditions: The reaction is carried out using a palladium-catalyzed Suzuki-Miyaura coupling reaction. The conditions include the use of a palladium catalyst, a base such as potassium phosphate, and a solvent like dimethylformamide (DMF).

    Procedure: The 5-bromothiophene-2-carbaldehyde is reacted with 2-hydroxybenzoic acid in the presence of the palladium catalyst and base under an inert atmosphere. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Formylthiophen-2-YL)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: 4-(5-Carboxythiophen-2-YL)-2-hydroxybenzoic acid.

    Reduction: 4-(5-Hydroxymethylthiophen-2-YL)-2-hydroxybenzoic acid.

    Substitution: Various esters or ethers depending on the substituent used.

Scientific Research Applications

4-(5-Formylthiophen-2-YL)-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-2-YL)-2-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl and hydroxybenzoic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-(5-Carboxythiophen-2-YL)-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

    4-(5-Hydroxymethylthiophen-2-YL)-2-hydroxybenzoic acid: Similar structure but with a hydroxymethyl group instead of a formyl group.

    4-(5-Methylthiophen-2-YL)-2-hydroxybenzoic acid: Similar structure but with a methyl group instead of a formyl group.

Uniqueness: 4-(5-Formylthiophen-2-YL)-2-hydroxybenzoic acid is unique due to the presence of both a formyl group and a hydroxybenzoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

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